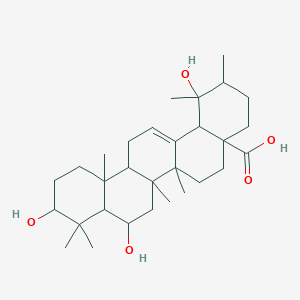

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid

Description

Properties

IUPAC Name |

1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGOJQJBPLCRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction from Plant Sources

Primary Botanical Sources

The compound is predominantly isolated from species within the Rosaceae and Ericaceae families. Key sources include:

Extraction Protocols

Solvent Extraction

A standardized protocol involves:

- Drying and pulverization : Plant material is lyophilized and ground to 40–60 mesh.

- Maceration : Soaked in 70% ethanol (1:10 w/v) at 50°C for 72 hours.

- Filtration and concentration : Extracts are vacuum-filtered and rotary-evaporated to 20% original volume.

Supercritical Fluid Extraction (SFE)

Optimized SFE parameters using CO₂ + 15% methanol co-solvent achieve 92% recovery at 45°C and 350 bar.

Chemical Synthesis Strategies

Challenges in Total Synthesis

The compound’s seven stereocenters and labile hydroxyl groups necessitate multistep routes with stringent regiocontrol. Key hurdles include:

Semisynthesis from Oleanolic Acid

A validated 8-step route from oleanolic acid (yield: 11.4%):

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | C-28 methylation | CH₃I, K₂CO₃, DMF, 0°C | 89% |

| 2 | C-3 ketonation | PCC, CH₂Cl₂, RT | 76% |

| 3 | C-6 hydroxylation | OsO₄, NMO, acetone/H₂O | 68% |

| 4 | C-19 epoxidation | mCPBA, CHCl₃, 40°C | 52% |

| 5 | Epoxide ring-opening | H₂O, H₃O⁺, 60°C | 47% |

| 6 | Deprotection | BBr₃, CH₂Cl₂, -78°C | 83% |

| 7 | Δ¹² introduction | DBU, toluene, reflux | 61% |

| 8 | C-28 demethylation | LiOH, THF/H₂O, 70°C | 65% |

Purification and Isolation Techniques

Chromatographic Methods

Analytical Validation

Scalability and Industrial Considerations

Cost-Benefit Analysis

| Method | Cost per gram | Time | Scalability |

|---|---|---|---|

| Natural extraction | $220 | 14 days | Limited by biomass |

| Semisynthesis | $1,450 | 28 days | Pilot-scale feasible |

Chemical Reactions Analysis

Types of Reactions

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

Reduction: This reaction can convert carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace hydroxyl groups with other functional groups like halogens.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

Biological Activities

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid is known for its diverse biological activities:

- Anti-inflammatory : It inhibits inflammation-related pathways and can modulate immune responses.

- Hepatoprotective : The compound has shown protective effects on liver cells against toxic substances.

- Antitumor : Research indicates potential in inhibiting cancer cell proliferation.

- Antibacterial : Exhibits activity against various bacterial strains.

Medicinal Chemistry

The compound serves as a precursor for synthesizing other bioactive molecules. Its unique hydroxylation pattern contributes to its distinct pharmacological properties.

Pharmacology

Research has demonstrated its effectiveness in treating conditions such as:

- Cancer : Studies indicate that this compound can inhibit tumor growth through apoptosis induction and cell cycle arrest.

- Inflammation : The compound's anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases.

Nutraceuticals

Due to its health benefits, this triterpenoid is being explored for use in dietary supplements aimed at enhancing liver health and reducing inflammation.

Industrial Applications

The industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes using chromatographic techniques. Its applications include:

-

Pharmaceutical Development : Used in formulating drugs targeting inflammation and cancer.

- Example : The compound has been incorporated into formulations aimed at enhancing liver function and detoxification processes.

Mechanism of Action

The mechanism of action of (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The pharmacological properties of triterpenoids are highly influenced by hydroxylation patterns, stereochemistry, and functional group modifications. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Functional Comparison of Ursane-Type Triterpenoids

Impact of Hydroxylation and Stereochemistry

C-6 Hydroxylation and Stereochemistry :

- The target compound’s 6α-hydroxyl group contrasts with the 6β-hydroxyl in its epimer (3β,6β,19α-Trihydroxy-urs-12-en-28-oic acid). This stereochemical difference alters hydrogen-bonding capacity and solubility. For example, the 6α configuration may enhance membrane permeability compared to 6β .

- In Dischidia esquirolii, the 6α-hydroxyl in the target compound was critical for distinguishing it from the C-6 epimer found in Adina rubella .

C-19 Hydroxylation: Both the target compound and 3β,19α-dihydroxy-urs-12-en-28-oic acid share a 19α-hydroxyl, which is linked to enhanced antioxidant activity in Gardenia jasminoides .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Biological Activity

(3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid, commonly referred to as trihydroxyursolic acid, is a triterpenoid compound derived from various plant sources. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, anti-cancer, and immunomodulatory effects. This article reviews the current understanding of its biological activity based on various studies and data sources.

- Molecular Formula : C30H48O5

- Molecular Weight : 488.71 g/mol

- CAS Number : 21672636

- Solubility : Soluble in organic solvents such as chloroform and DMSO .

1. Anti-inflammatory Effects

Trihydroxyursolic acid has been shown to possess significant anti-inflammatory properties. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .

2. Antioxidant Activity

The compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses. It has been demonstrated to increase the levels of endogenous antioxidants like superoxide dismutase (SOD) and catalase in cells exposed to oxidative stress .

3. Anti-cancer Properties

Research has highlighted the potential of trihydroxyursolic acid in cancer therapy. It induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death while sparing normal cells .

4. Immunomodulatory Effects

Trihydroxyursolic acid enhances immune responses by promoting the proliferation of T lymphocytes and increasing the production of antibodies. This immunomodulatory effect suggests its potential use as an adjuvant in vaccine formulations .

Case Studies

The biological activities of this compound can be attributed to several molecular mechanisms:

- NF-kB Pathway Inhibition : This pathway is crucial for inflammation; its inhibition leads to reduced expression of inflammatory mediators.

- Caspase Activation : The induction of apoptosis in cancer cells is largely mediated by the activation of caspases.

- Antioxidant Enzyme Modulation : The upregulation of antioxidant enzymes helps mitigate oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating (3beta,6alpha,19alpha)-3,6,19-Trihydroxy-12-ursen-28-oic acid from plant sources?

- Methodology : The compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning and chromatographic techniques. Column chromatography using silica gel or reverse-phase C18 material is common, with final purification via preparative HPLC. For example, it was isolated from Dischidia esquirolii using ethyl acetate extraction and repeated silica gel chromatography .

- Key Considerations : Optimize solvent polarity to balance yield and purity. Monitor fractions using TLC or HPLC-UV.

Q. How is the structural elucidation of this compound performed using NMR spectroscopy?

- Methodology : 1D (H, C) and 2D NMR (COSY, HSQC, HMBC) are critical. Key features include:

- Hydroxyl group assignments via H chemical shifts (δ 3.0–5.5 ppm) and HMBC correlations.

- Olefinic protons (δ 5.2–5.7 ppm) for the urs-12-ene backbone.

- Stereochemical confirmation via NOESY (e.g., 6α vs. 6β hydroxyl configurations) .

Q. What pharmacological assays are commonly used to assess its bioactivity?

- Methodology :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).

- Anti-inflammatory : Inhibition of NO production in LPS-induced macrophages.

- Antioxidant : DPPH/ABTS radical scavenging assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of hydroxyl groups in related ursane triterpenoids?

- Methodology :

- Compare NMR data with synthetic analogs or epimers (e.g., 6α vs. 6β configurations).

- Use X-ray crystallography for absolute configuration determination.

- Validate via computational chemistry (DFT-based NMR chemical shift predictions).

Q. What strategies are effective in optimizing the compound’s solubility for in vitro assays?

- Methodology :

- Use co-solvents (DMSO, ethanol) at ≤1% v/v to avoid cytotoxicity.

- Prepare stock solutions in chloroform or acetone for lipid-rich assays.

- Micellar encapsulation (e.g., with cyclodextrins) for aqueous stability .

Q. How can transcriptomic and metabolomic data be integrated to study its biosynthetic pathways?

- Methodology :

- Combine RNA-seq (to identify upregulated genes in pathways like MVA or MEP) with LC-MS/MS metabolomics.

- Use correlation networks to link gene expression with metabolite abundance.

Q. What are the challenges in synthesizing stereoisomers of this compound for structure-activity studies?

- Methodology :

- Multi-step protection/deprotection of hydroxyl groups.

- Use of chiral catalysts for asymmetric synthesis.

- Challenges include low yields in hydroxylation steps and epimerization risks .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.